

A Comparative Guide to the Structure-Activity Relationship of Bioactive Sesquiterpene Lactone Analogues

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Compound of Interest		
Compound Name:	LongipedlactoneB	
Cat. No.:	B15240736	Get Quote

A note to the reader: Initial research into the structure-activity relationship (SAR) of Longipedlactone B analogues yielded limited specific data. To provide a comprehensive and data-rich comparison guide for researchers, the scope of this document has been broadened to include well-studied, structurally related sesquiterpene lactones. The principles of SAR discussed herein are broadly applicable to this class of compounds and can serve as a valuable reference for the prospective study of Longipedlactone B and its derivatives.

This guide provides a comparative analysis of the structure-activity relationships of several bioactive sesquiterpene lactone analogues, focusing on their anti-inflammatory and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various sesquiterpene lactone analogues.

Table 1: Anti-inflammatory Activity of 1β-hydroxy Alantolactone Derivatives



Compound	Modification	NO Production Inhibition (IC50 in μM) in RAW264.7 cells
1	Parent compound (1β-hydroxy alantolactone)	1.8 ± 0.1
2	Oxidation of C1-OH to ketone	4.6 ± 0.2
3	Esterification of C1-OH with succinic anhydride	> 10
4	Esterification of C1-OH with maleic anhydride	> 10
5	Reduction of C13-methylene	9.2 ± 0.5
6	Addition of a nitrile oxide to C13-methylene	> 10

Data sourced from a study on the semisynthesis and anti-inflammatory effects of 1β -hydroxy alantolactone derivatives.[1]

Table 2: Cytotoxicity of Chlorinated Guaiane-Type Sesquiterpene Lactones against Human Tumor Cells



Compound	Cell Line	IC50 (μM)
Chlorohyssopifolin A	HL-60	1.2 ± 0.1
U-937	1.5 ± 0.2	
A-549	2.1 ± 0.3	_
SK-MEL-28	1.8 ± 0.2	_
Chlorohyssopifolin B	HL-60	1.5 ± 0.1
U-937	1.9 ± 0.2	
A-549	2.5 ± 0.3	
SK-MEL-28	2.2 ± 0.2	
Linichlorin A	HL-60	2.5 ± 0.3
U-937	3.1 ± 0.4	
A-549	4.2 ± 0.5	_
SK-MEL-28	3.8 ± 0.4	

IC50 values represent the concentration inducing a 50% inhibition of cell growth after 72 hours of incubation. Data from a study on the cytotoxicity of chlorinated guaiane-type sesquiterpene lactones.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nitric Oxide (NO) Production Inhibition Assay

RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours. The amount of nitric oxide produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is calculated



from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]

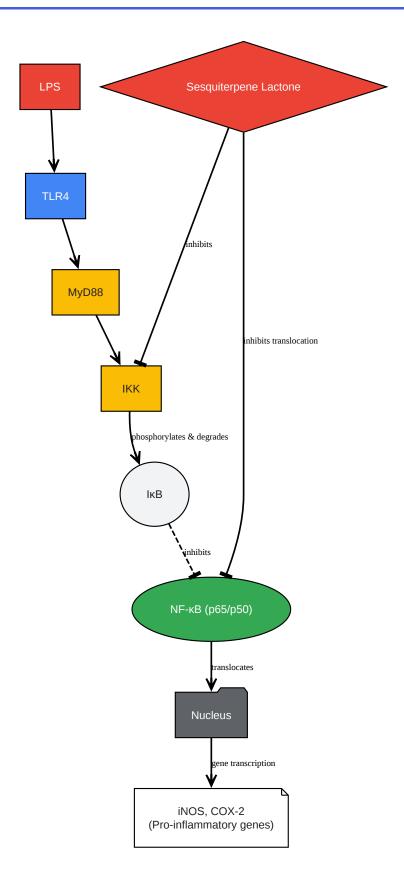
Cytotoxicity Assay (MTT Assay)

Human tumor cell lines (e.g., HL-60, U-937, A-549, SK-MEL-28) are seeded in 96-well plates and incubated with increasing concentrations of the test compounds for 72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a wavelength of 570 nm. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated from dose-response curves.[2]

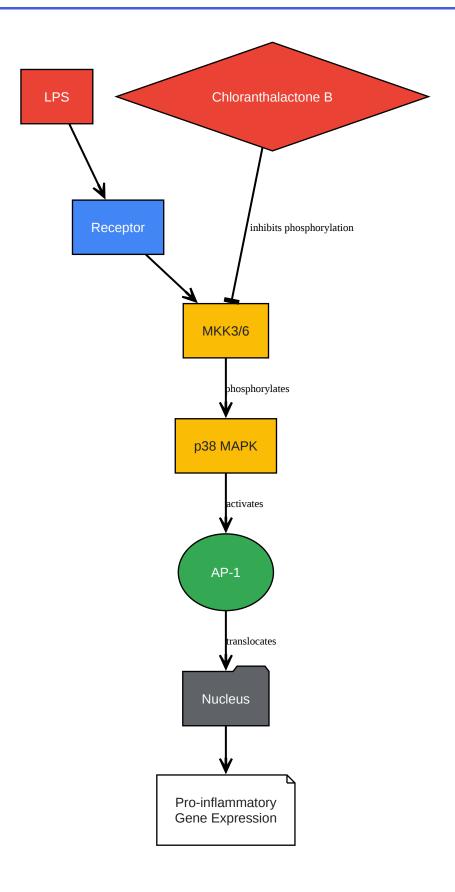
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by sesquiterpene lactones and a general workflow for evaluating their bioactivity.

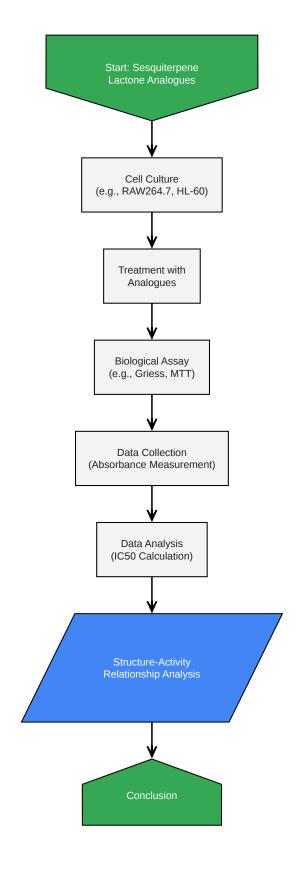












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